

Application Notes and Protocols for the Synthesis and Purification of N-Benzylniacin

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Compound of Interest

Compound Name: *N-Benzylniacin*

Cat. No.: *B091188*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent purification of **N-benzylniacin**, also known as 1-benzylpyridinium-3-carboxylate. This document is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

N-Benzylniacin is a derivative of niacin (Vitamin B3) and is classified as a pyridinium betaine. It appears as a white to off-white crystalline solid and is sparingly soluble in water[1]. Its synthesis is of interest for its potential applications in pharmaceutical research as an intermediate in the creation of more complex biologically active molecules[1]. The following protocols are based on established chemical synthesis and purification principles.

Synthesis of N-Benzylniacin

The synthesis of **N-benzylniacin** can be achieved through the reaction of nicotinic acid with benzyl chloride in an alkaline aqueous solution.

Materials and Reagents

Reagent	Formula	Molecular Weight (g/mol)
Nicotinic Acid	$C_6H_5NO_2$	123.11
Benzyl Chloride	C_7H_7Cl	126.58
Sodium Hydroxide	NaOH	40.00
Deionized Water	H_2O	18.02

Experimental Protocol

This protocol is adapted from a patented synthesis method.

- In a suitable reaction vessel, dissolve 80g of sodium hydroxide in 520g of deionized water.
- With stirring, slowly add 246g of nicotinic acid to the sodium hydroxide solution at a temperature of 60°C. Continue stirring until the nicotinic acid is fully dissolved.
- To the resulting solution, add a composite catalyst and a buffer as specified in the originating patent, if desired, to improve reaction efficiency. Note: For a simplified procedure, these may be omitted, potentially affecting yield and reaction time.
- Heat the solution to 80°C.
- Begin the dropwise addition of 240g of benzyl chloride. Maintain the reaction temperature between 80-95°C during the addition.
- After the addition of benzyl chloride is complete, continue to stir the reaction mixture at this temperature for at least one hour to ensure the reaction goes to completion.
- The final product in the reaction mixture is an aqueous solution of **N-benzylnicotin**.

Purification of N-Benzylnicotin

The primary method for purifying solid organic compounds is recrystallization. As **N-benzylnicotin** is a solid at room temperature, this technique is appropriate. The choice of solvent is critical for successful recrystallization. Based on general principles for pyridinium betaines, a polar solvent or a mixture including a polar solvent is recommended.

Recommended Purification Protocol: Recrystallization

- **Solvent Selection:** While specific solubility data is limited, **N-benzylniacin** is known to be sparingly soluble in water^[1]. For compounds of this nature, a mixed solvent system, such as ethanol/water or acetone/water, is often effective. The ideal solvent system will dissolve the **N-benzylniacin** when hot but lead to its precipitation as the solution cools, while impurities remain dissolved.
- **Dissolution:** Transfer the crude **N-benzylniacin** product (which may first require concentration of the reaction mixture under reduced pressure to obtain the crude solid) to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., aqueous ethanol) to dissolve the solid completely.
- **Hot Filtration (Optional):** If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified **N-benzylniacin** crystals in a vacuum oven at a moderate temperature.

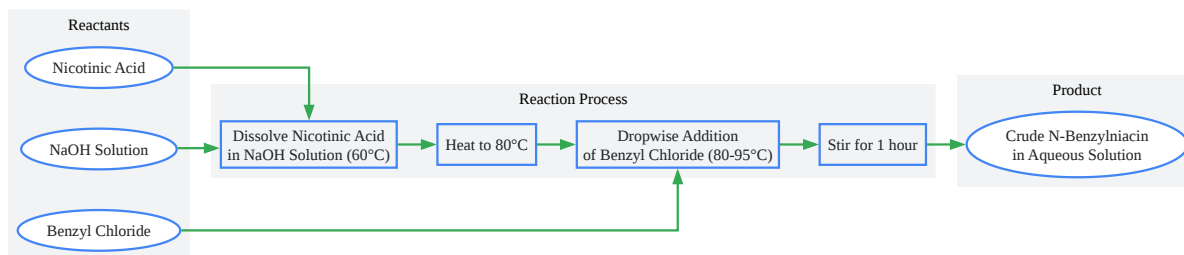
Quantitative Data

The following table summarizes key quantitative data related to the synthesis of **N-benzylniacin**.

Parameter	Value	Notes
Molecular Formula	C ₁₃ H ₁₁ NO ₂	
Molecular Weight	213.23 g/mol	
Appearance	White to off-white crystalline solid[1]	The crude product in solution may appear as a yellow to brown liquid.
Melting Point	Not Available	Not consistently reported in surveyed literature.
Purity (in situ)	76.50% - 91.26%	Concentration of the product in the crude reaction mixture as reported in a patent. This is not the purity of the isolated, purified solid.

Visualized Workflows

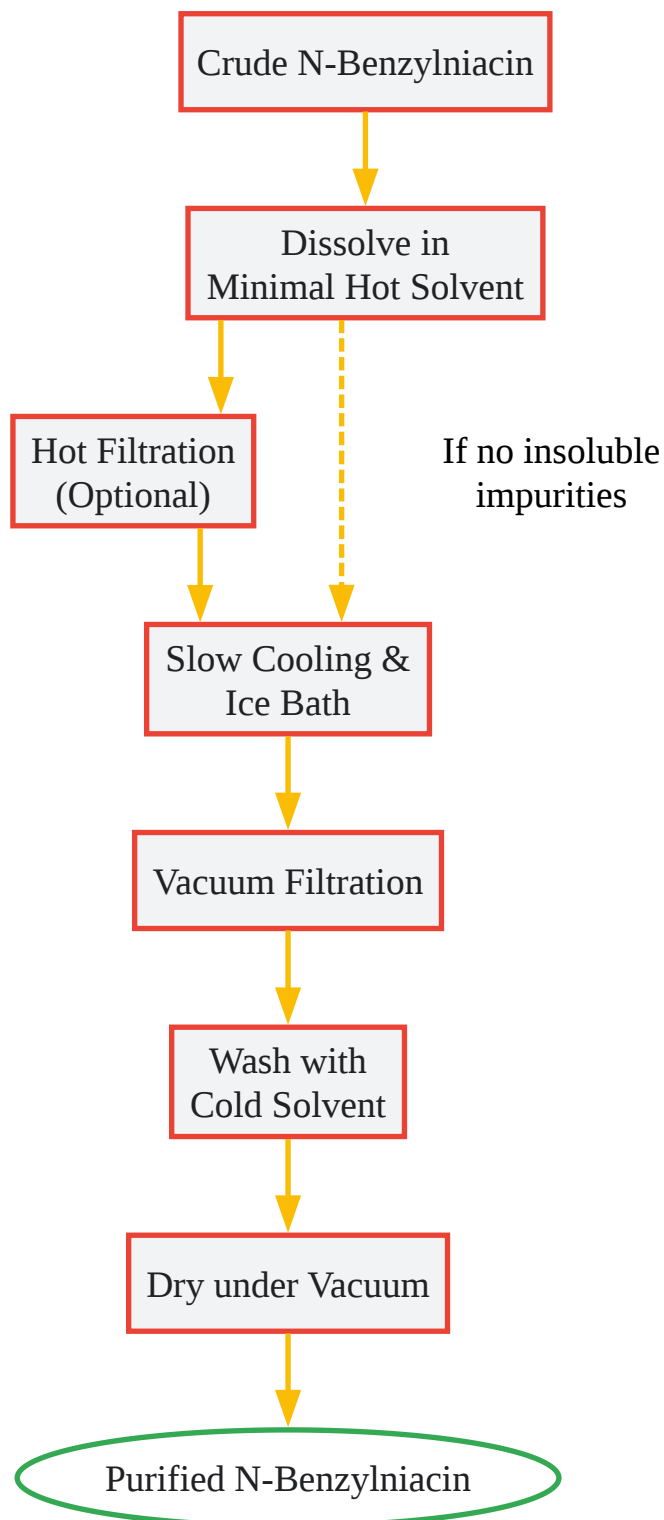
Synthesis Workflow



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Caption: Synthesis workflow for **N-benzylniacin**.

Purification Workflow



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Caption: Purification of **N-benzylniacin** by recrystallization.

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References

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